molecular formula C6H4ClN3 B13117098 5-Chloropyrazolo[1,5-c]pyrimidine CAS No. 1528835-00-8

5-Chloropyrazolo[1,5-c]pyrimidine

Cat. No.: B13117098
CAS No.: 1528835-00-8
M. Wt: 153.57 g/mol
InChI Key: OTYVMOHVGJJAKC-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-c]pyrimidine is an aromatic heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazolo[1,5-c]pyrimidine typically involves the reaction of 5-Hydroxypyrazolo[1,5-a]pyrimidine with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux conditions . The reaction proceeds as follows:

  • Dissolve 5-Hydroxypyrazolo[1,5-a]pyrimidine in dry POCl3.
  • Add PCl5 to the solution.
  • Reflux the mixture at 100°C for 1.5 hours.
  • Cool the reaction mixture and pour it into ice-cold water.
  • Extract the product with an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure efficient heat transfer and mixing, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as Dess-Martin periodinane or activated manganese dioxide (MnO2) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-c]pyrimidines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-Chloropyrazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyrazolo[1,5-a]pyrimidine
  • 5-Hydroxypyrazolo[1,5-a]pyrimidine
  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness

5-Chloropyrazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the chlorine atom enhances its reactivity in substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, its ability to selectively inhibit CDK2 sets it apart from other similar compounds .

Properties

CAS No.

1528835-00-8

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

5-chloropyrazolo[1,5-c]pyrimidine

InChI

InChI=1S/C6H4ClN3/c7-6-3-5-1-2-9-10(5)4-8-6/h1-4H

InChI Key

OTYVMOHVGJJAKC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=CN2N=C1)Cl

Origin of Product

United States

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